4-(Bromomethyl)benzene-1,2-diamine
Description
4-(Bromomethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a bromomethyl (-CH2Br) group at the 4-position of the benzene ring, with adjacent amino (-NH2) groups at the 1- and 2-positions. This compound is of interest in organic synthesis due to its dual functionality: the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the diamino groups enable condensation reactions, such as forming benzimidazoles or quinoxalines.
Properties
IUPAC Name |
4-(bromomethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJZEPOTLMNRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60751526 | |
| Record name | 4-(Bromomethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60751526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89046-40-2 | |
| Record name | 4-(Bromomethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60751526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzene Derivatives: One common method involves the bromination of 1,2-diaminobenzene.
Direct Bromination: Another method involves the direct bromination of 1,2-diaminobenzene in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(Bromomethyl)benzene-1,2-diamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 4-(Bromomethyl)benzene-1,2-diamine is used as a precursor in the synthesis of various organic compounds, including fluorescent dipolar quinoxaline derivatives, which have applications as emissive and electron-transport materials .
Biology and Medicine: The compound is studied for its potential biological activities and its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzene-1,2-diamine involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other electrophiles, leading to the formation of various substituted products. The amino groups on the benzene ring can also participate in nucleophilic reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Substituent Electronic Effects
- Electron-Withdrawing Groups (EWGs): 4-Bromo (4-Br): The bromo group decreases electron density, slowing condensation reactions. For example, 4-bromobenzene-1,2-diamine requires optimized conditions (e.g., sodium bisulfite in ethanol) to synthesize brominated benzimidazoles . 4-Chloro (4-Cl): Similar to bromo, chloro substituents reduce reaction rates. 4-Chloro-benzene-1,2-diamine is used in pharmaceutical intermediates but necessitates longer reaction times . 4-Trifluoromethyl (4-CF3): Strongly electron-withdrawing, yet 4-(trifluoromethyl)benzene-1,2-diamine forms benzimidazoles in medicinal chemistry applications, likely due to enhanced stability of the final product .
- Electron-Donating Groups (EDGs): 4-Methoxy (4-OCH3): Enhances reactivity in condensation reactions. For instance, 4-methoxybenzene-1,2-diamine reacts efficiently with benzaldehydes in DMF to yield benzimidazoles under reflux . 4-tert-Butyl (4-C(CH3)3): The bulky tert-butyl group improves solubility in organic solvents, facilitating reactions in non-polar media .
Reaction Performance in Key Syntheses
Research Findings and Mechanistic Insights
- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Br, -Cl) reduce nucleophilic attack at the diamine’s amino groups, necessitating catalysts like Na metabisulfite or elevated temperatures to achieve satisfactory yields . Conversely, EDGs (e.g., -OCH3) enhance electron density, promoting faster cyclization .
- Steric Considerations : Bulky substituents like tert-butyl improve solubility but may sterically hinder reactions, requiring solvent optimization (e.g., dioxane for 4-tert-butyl derivatives) .
- Catalyst Dependency : Palladium-based catalysts (e.g., PdCl2(dppf)) are critical for Suzuki–Miyaura couplings involving brominated diamines, enabling access to complex heterocycles .
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